5-Bromo-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine
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Overview
Description
5-Bromo-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is a complex organic compound that features a brominated pyrimidine core with additional functional groups, including an ethylpyrimidinyl ether and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine typically involves multiple steps, starting with the bromination of a pyrimidine derivative. The key steps include:
Ether Formation: The attachment of the ethylpyrimidinyl group via an ether linkage, which can be achieved through nucleophilic substitution reactions.
Piperidinyl Substitution: The incorporation of the piperidinyl group, typically through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The pyrimidine core can engage in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K3PO4) in solvents like toluene or THF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative.
Scientific Research Applications
5-Bromo-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-ethylpyrimidine: A simpler brominated pyrimidine with similar reactivity but fewer functional groups.
5-Bromopyrimidine: Another brominated pyrimidine, often used in nucleophilic substitution reactions.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: A related compound with a piperazinyl group instead of a piperidinyl group.
Uniqueness
5-Bromo-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is unique due to its combination of functional groups, which confer specific reactivity and potential applications not shared by simpler analogs. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-2-11-7-19-15(20-8-11)22-13-3-5-21(6-4-13)14-17-9-12(16)10-18-14/h7-10,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAOLYUWSPEQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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